2,5-Dimethoxy-2-chlorobenzaldoxime
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Overview
Description
2,5-Dimethoxy-2-chlorobenzaldoxime is an organic compound with the chemical formula C9H10ClNO3 It is a derivative of benzaldoxime, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxy-2-chlorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, resulting in the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-2-chlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitrile.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as sodium hypochlorite or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzonitrile.
Reduction: Formation of 2,5-dimethoxy-2-chlorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-2-chlorobenzaldoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-2-chlorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy and chlorine substituents can also modulate the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldoxime: Lacks the chlorine substituent.
2-Chlorobenzaldoxime: Lacks the methoxy substituents.
2,5-Dimethoxybenzaldehyde: Lacks the oxime group.
Uniqueness
2,5-Dimethoxy-2-chlorobenzaldoxime is unique due to the presence of both methoxy and chlorine substituents on the benzene ring, which can significantly influence its chemical properties and reactivity. The combination of these substituents with the oxime group provides a distinct set of characteristics that differentiate it from similar compounds.
Properties
IUPAC Name |
(NE)-N-[(6-chloro-3,6-dimethoxycyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-13-8-3-4-9(10,14-2)7(5-8)6-11-12/h3-7,12H,1-2H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRFXBFONBCLFF-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C(C=C1)(OC)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(C(C=C1)(OC)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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